

A Technical Guide to the Spectroscopic Data of Derrisisoflavone J

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Derrisisoflavone J*

Cat. No.: B15291066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Derrisisoflavone J**, a hydroxyethylated isoflavonoid isolated from *Derris robusta*. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the peer-reviewed publication detailing its initial isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Derrisisoflavone J**. The analysis was conducted in positive ion mode.

Table 1: Mass Spectrometry Data for **Derrisisoflavone J**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] ⁺	405.1309	405.1305	C ₂₂ H ₂₂ O ₆ Na

Data sourced from Qi et al., 2016.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Derrisisoflavone J** was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in acetone-d₆.

Table 2: ¹H NMR Spectroscopic Data for **Derrisisoflavone J** (Acetone-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	7.97	s	
8	6.37	s	
2'	7.19	d	2.0
5'	6.95	d	8.2
6'	7.08	dd	8.2, 2.0
1"	2.92	t	7.3
2"	3.68	t	7.3
1'''	3.39	d	7.4
2'''	5.27	t	7.4
4'''	1.76	s	
5'''	1.68	s	

Data sourced from Qi et al., 2016.[1]

Table 3: ¹³C NMR Spectroscopic Data for **Derrisisoflavone J** (Acetone-d₆)

Position	δ C (ppm)	Type
2	153.3	CH
3	125.1	C
4	176.4	C
5	161.3	C
6	109.9	C
7	164.2	C
8	94.7	CH
9	157.9	C
10	107.0	C
1'	124.6	C
2'	115.9	CH
3'	131.0	C
4'	158.8	C
5'	116.5	CH
6'	123.6	CH
1"	26.8	CH_2
2"	61.9	CH_2
1'''	29.3	CH_2
2'''	123.2	CH
3'''	132.5	C
4'''	18.0	CH_3
5'''	25.9	CH_3

Data sourced from Qi et al., 2016.[1]

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of **Derrisisoflavone J** and related isoflavonoids.

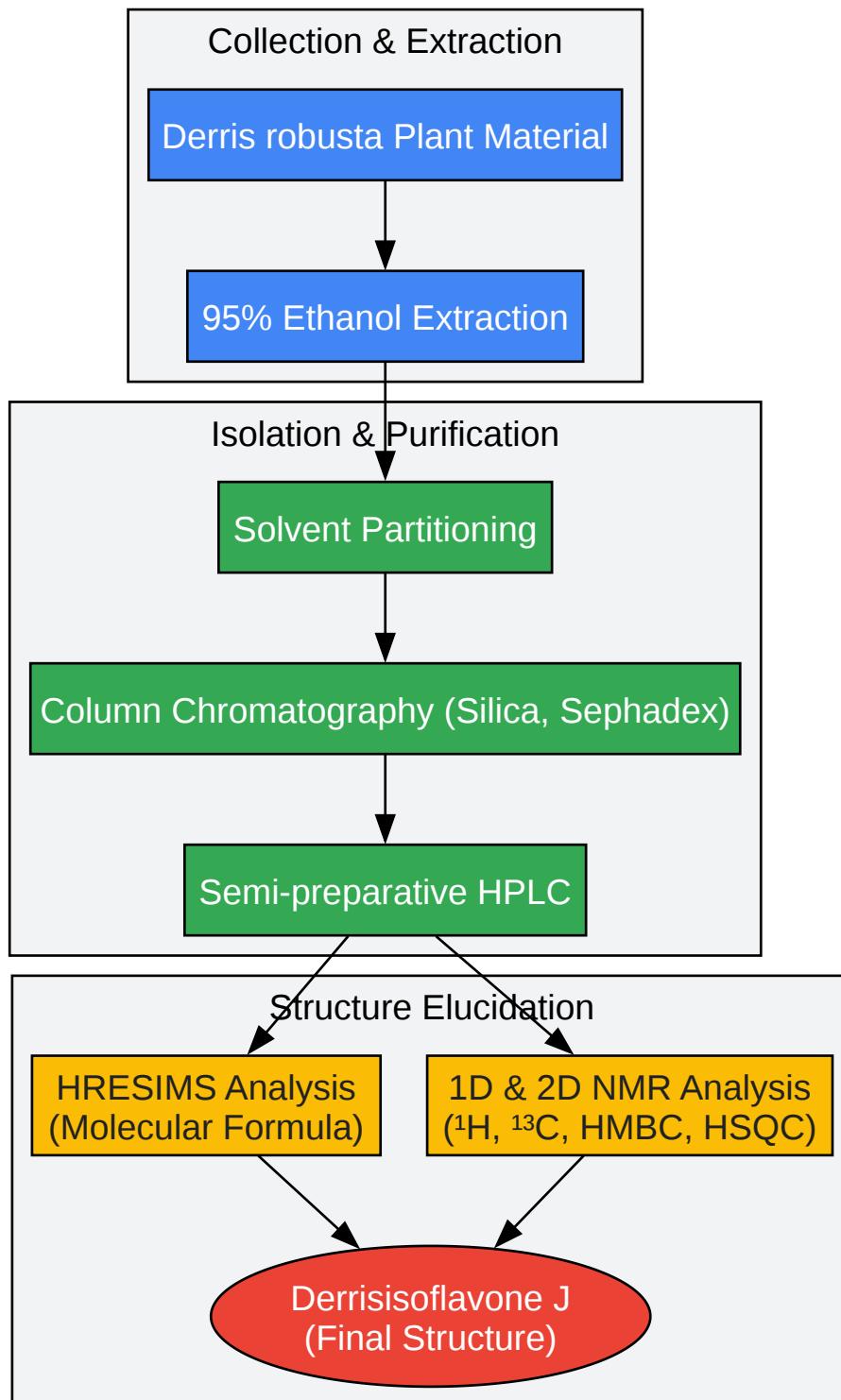
Plant Material and Extraction

The twigs and leaves of *Derris robusta* were collected and air-dried. The dried plant material was powdered and subsequently extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification

The concentrated ethanol extract underwent a systematic fractionation and purification process:

- Solvent Partitioning: The residue was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which contained **Derrisisoflavone J**, was subjected to multiple rounds of column chromatography. This included silica gel columns, Sephadex LH-20 columns, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

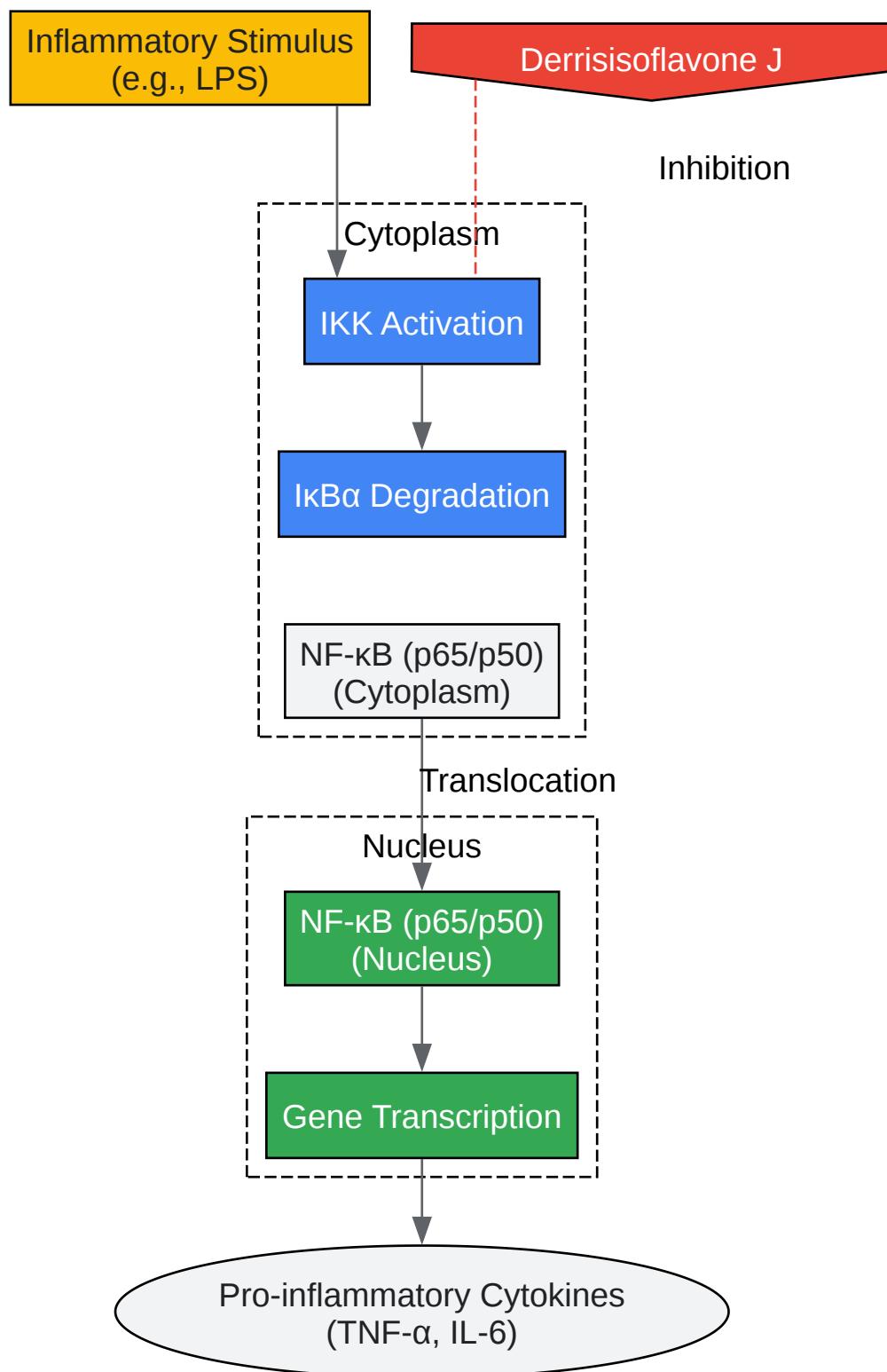

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. Data was acquired in the positive ion mode to determine the exact mass and molecular formula.[[1](#)]

Visualizations: Workflows and Biological Pathways

Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow employed for the isolation and structural elucidation of **Derrisisoflavone J** from its natural source.



[Click to download full resolution via product page](#)

*Workflow for **Derrisisoflavone J** Isolation.*

Postulated Anti-Inflammatory Signaling Pathway

Prenylated isoflavonoids from *Derris* species have demonstrated anti-inflammatory properties. This activity is often associated with the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. The diagram below represents a simplified model of this mechanism, where **Derrisisoflavone J** is postulated to inhibit the pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

*Postulated NF-κB Inhibition by **Derrisisoflavone J**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Derrisisoflavone J]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291066#spectroscopic-data-for-derrisisoflavone-j-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com